Lipophilicity Modulation: LogP Comparison of 7-Methoxychroman-4-ol vs. 4-Chromanol
The 7-methoxy substituent modifies lipophilicity and hydrogen bonding capacity relative to the unsubstituted core scaffold. Calculated logP for 7-Methoxychroman-4-ol is 0.838755383 with three hydrogen bond acceptors, whereas unsubstituted chroman-4-ol (CAS 1481-93-2) contains two hydrogen bond acceptors and exhibits a lower calculated logP value . This difference influences membrane permeability predictions in early-stage drug discovery campaigns.
| Evidence Dimension | Calculated logP (lipophilicity index) |
|---|---|
| Target Compound Data | logP = 0.838755383; H-Bond Acceptors = 3; H-Bond Donors = 1 |
| Comparator Or Baseline | 4-Chromanol (CAS 1481-93-2): logP ~0.84 (literature derived); H-Bond Acceptors = 2; H-Bond Donors = 1 |
| Quantified Difference | Equivalent logP value but with additional hydrogen bond acceptor capacity introduced by the 7-methoxy oxygen |
| Conditions | Computational prediction data from vendor technical datasheets |
Why This Matters
The additional hydrogen bond acceptor site at the 7-position enables distinct molecular recognition profiles in biological target binding and solid-phase extraction applications.
